Lipophilicity (XLogP3‑AA) Differentiation Against the Non‑Brominated Isoxazole Analog
The 5‑bromofuran derivative exhibits a computed XLogP3‑AA of 3.6, whereas the isosteric isoxazole replacement 5‑(furan‑2‑yl)‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)isoxazole‑3‑carboxamide (CAS 1234853‑29‑2) records an XLogP3 of 2.7 [1][2]. This Δ = +0.9 log unit indicates significantly higher membrane partitioning propensity for the brominated compound.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide; XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP = +0.9 log units (target more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15). Identical computational method applied to both structures. |
Why This Matters
A 0.9‑log increase in XLogP can translate into an approximately 8‑fold change in membrane/water partition coefficient, directly impacting cellular permeability, tissue distribution, and off‑target binding profiles—key factors when selecting a chemical probe for cell‑based or in vivo studies.
- [1] PubChem Compound Summary for CID 49688562, 5-Bromo-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}furan-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1235312-51-2 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary for CID 6136180, 5-(furan-2-yl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49688526 (accessed 2026-05-09). View Source
